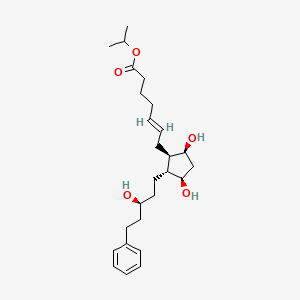
5,6-Dehydro Finasteride
Descripción general
Descripción
5,6-Dehydro Finasteride: is a synthetic compound belonging to the azasteroid family. It is structurally similar to finasteride, a well-known 5α-reductase inhibitor used in the treatment of benign prostatic hyperplasia and androgenetic alopecia . The molecular formula of this compound is C23H34N2O2, and it has a molecular weight of 370.53 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dehydro Finasteride involves several key steps:
Cyclization: The seco-ketoacid is then cyclized with liquid ammonia in ethylene glycol at 180°C to yield a Δ5-azasteroid.
Hydrogenation: The Δ5-azasteroid is hydrogenated using hydrogen gas (H2) over platinum oxide (PtO2) in acetic acid to produce a saturated aza-steroid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions and scaling up of processes to ensure high yield and purity. The use of advanced techniques such as solid dispersion and solvent evaporation methods can enhance the solubility and dissolution behavior of the compound .
Análisis De Reacciones Químicas
Types of Reactions: 5,6-Dehydro Finasteride undergoes various chemical reactions, including:
Reduction: Hydrogenation of the Δ5-azasteroid intermediate using hydrogen gas over platinum oxide.
Substitution: Dehydrogenation reactions using benzeneseleninic anhydride or DDQ and BSTFA.
Common Reagents and Conditions:
Oxidizing Agents: Sodium periodate (NaIO4), potassium permanganate (KMnO4).
Reducing Agents: Hydrogen gas (H2), platinum oxide (PtO2).
Dehydrogenating Agents: Benzeneseleninic anhydride, 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Major Products: The major product formed from these reactions is this compound, with intermediates such as the seco-ketoacid and Δ5-azasteroid being key steps in the synthesis .
Aplicaciones Científicas De Investigación
Chemistry: 5,6-Dehydro Finasteride is used as a reference standard in pharmaceutical testing and research . It serves as an impurity reference material for finasteride, aiding in the quality control and validation of analytical methods .
Biology and Medicine: The compound’s structural similarity to finasteride makes it valuable in studying the pharmacokinetics and pharmacodynamics of 5α-reductase inhibitors. It helps in understanding the metabolism and action of finasteride and related compounds .
Industry: In the pharmaceutical industry, this compound is used in the development and testing of new formulations and drug delivery systems. Its role as an impurity standard ensures the consistency and reliability of finasteride-based medications .
Mecanismo De Acción
5,6-Dehydro Finasteride, like finasteride, inhibits the enzyme 5α-reductase, which is responsible for converting testosterone into dihydrotestosterone (DHT) . By blocking this conversion, the compound reduces the levels of DHT in the body, leading to decreased androgenic activity. This mechanism is crucial in treating conditions like benign prostatic hyperplasia and androgenetic alopecia .
Comparación Con Compuestos Similares
Finasteride: A well-known 5α-reductase inhibitor used in the treatment of benign prostatic hyperplasia and androgenetic alopecia.
Dutasteride: Another 5α-reductase inhibitor with a broader spectrum of activity, inhibiting both type I and type II 5α-reductase enzymes.
Epristeride: A selective inhibitor of type II 5α-reductase, similar to finasteride.
Uniqueness: 5,6-Dehydro Finasteride is unique due to its specific structural modifications, which provide insights into the structure-activity relationship of 5α-reductase inhibitors. Its role as an impurity standard and reference material further distinguishes it from other similar compounds .
Propiedades
IUPAC Name |
(1S,3aS,3bS,9aR,9bS,11aS)-N-tert-butyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,6,9b,10,11-decahydroindeno[5,4-f]quinoline-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N2O2/c1-21(2,3)25-20(27)17-8-7-15-14-6-9-18-23(5,13-11-19(26)24-18)16(14)10-12-22(15,17)4/h9,11,13-17H,6-8,10,12H2,1-5H3,(H,24,26)(H,25,27)/t14-,15-,16-,17+,22-,23+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNFKNSWOVCPIGC-FIIPNDBVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CC=C4C3(C=CC(=O)N4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC(C)(C)C)CC=C4[C@@]3(C=CC(=O)N4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1800205-94-0 | |
| Record name | delta5-Finasteride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1800205940 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4aR,4bS,6aS,7S,9aS,9bS)-N-(tert-butyl)-4a,6a-dimethyl-2-oxo2,4a,4b,5,6,6a,7,8,9,9a,9b,10-dodecahydro-1H-indeno[5,4-f]quinoline-7- carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .DELTA.5-FINASTERIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6JT9XFZ7LU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3-(trifluoromethyl)phenyl]propyl methanesulfonate](/img/structure/B601906.png)

![1-[(4-Chlorophenyl)phenylmethyl]-4-(phenylsulfonyl)piperazine](/img/structure/B601913.png)
![N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide](/img/structure/B601914.png)








![2-[1-[2-(3-Hydroxy-2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B601929.png)

